3-溴环己烷-1,2-二酮

描述

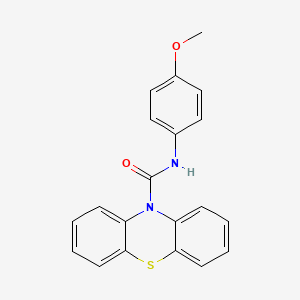

The compound 3-Bromocyclohexane-1,2-dione is a brominated derivative of cyclohexane-1,2-dione, which is a versatile scaffold for the synthesis of various organic molecules, including six-membered oxygen-containing heterocycles. These heterocycles are intermediates in the synthesis of natural products and bioactive molecules with a wide range of activities, such as anti-viral, anti-bacterial, and anti-cancer properties .

Synthesis Analysis

The synthesis of brominated cyclohexane diones can be achieved through different methods. For instance, the bromination of cyclohexa-1,3-diene leads to various brominated products, including tetrabromocyclohexane, which can be further manipulated to yield different structures . Additionally, the synthesis of 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative has been demonstrated, with characterization by 1H-NMR spectroscopy . Moreover, an efficient method for synthesizing cycloalkane-1,3-dione-2-spirocyclopropanes using a sulfonium salt has been reported, which could potentially be applied to the synthesis of 3-Bromocyclohexane-1,2-dione derivatives .

Molecular Structure Analysis

The molecular structure of brominated cyclohexane diones can be analyzed using various spectroscopic techniques. For example, the conformation and bromination of Bicyclo[3.3.1]nonane-2,6-dione have been studied, and the conformations of the resulting compounds were determined by X-ray diffraction analyses . Similarly, the structure of 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative was characterized by 1H-NMR spectroscopy .

Chemical Reactions Analysis

Brominated cyclohexane diones can undergo various chemical reactions. For instance, the bromination of cyclohexa-1,3-diene and its derivatives can lead to a range of brominated products, which can be further transformed into other compounds through reactions such as dehydrobromination . Additionally, the reactivity of the keto groups in brominated cyclohexane diones can be explored to produce monosubstituted derivatives, as seen in the study of Bicyclo[2.2.2]octane-2-spirocyclohexanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromocyclohexane-1,2-dione derivatives can be inferred from the properties of similar brominated cyclohexane diones. These compounds typically have high reactivity due to the presence of active methylene groups and carbonyl functionalities. The bromination of cyclohexa-1,3-diene, for example, has been shown to proceed via anti 1,2-addition followed by rearrangements to form products of conjugation addition . The solubility, melting points, and other physical properties would be specific to each derivative and can be determined through experimental studies.

科学研究应用

合成与表征

- 3,5,7-环辛三烯-1,2-二酮及其 3-溴衍生物已被合成和表征,3-溴衍生物通过 1H-NMR 光谱进行研究 (Oda, Oda, Miyakoshi, & Kitahara, 1977).

催化应用

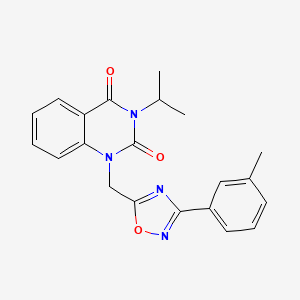

- 在一项研究中,在钯催化剂存在下,2-溴环己烯-1-甲酸与芳基肼羰基化环化,生成 2-苯胺基氢异吲哚啉-1,3-二酮 (Yoon & Cho, 2015).

氧化研究

- 乙基 c-3-溴-1-甲基-2-氧代环己烷-r-1-羧酸酯被二甲基亚砜氧化为 2,3-二酮衍生物,证明了基于异构体结构的不同反应结果 (Sato, Inoue, Hirayama, & Ohashi, 1977).

抗菌应用

- 1-(5-溴-2-羟基苯基)-3-(4-溴苯基)-丙烷-1,3-二酮及其过渡金属配合物的合成显示出中等至优异的抗菌活性 (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).

与金属形成配合物

- 环己烷-1,2-二酮及其取代衍生物的一肟已被用于制备与二价钴、镍和铜的配合物 (Bassett, Bensted, & Grzeskowiak, 1969).

抗增殖和癌症研究

- 环己烷-1,3-二酮用于有机合成,以产生对癌细胞系显示出抗增殖活性的化合物 (Mohareb, Abdo, Ibrahim, & Samir, 2021).

化学结构研究

- 使用 NMR 和 DFT 计算方法对溶液中环己烷-1,3-二酮和 4-羟基环己烷-1,3-二酮的结构进行了研究 (Gryff-Keller & Szczeciński, 2010).

属性

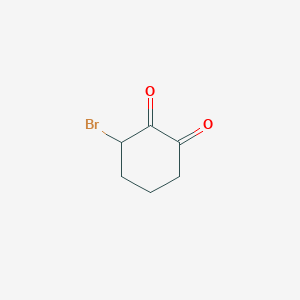

IUPAC Name |

3-bromocyclohexane-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKNTVZMJPXZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(=O)C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2504059.png)

![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)

![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)

![ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2504071.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)

![2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2504074.png)